1,1,2-Trichloropropane

概要

説明

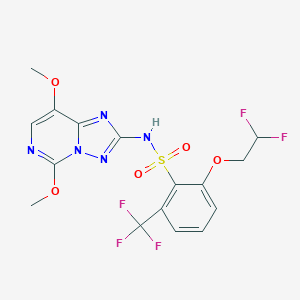

1,1,2-Trichloropropane (TCP) is a synthetic chemical with the molecular formula C3H5Cl3 . It is not found naturally in the environment . It is a colorless liquid with a sweet but strong smell .

Synthesis Analysis

The synthesis of TCP involves various chemical reactions. For instance, with a mild oxidant such as permanganate, transformation of TCP is slow whereas in the presence of strong oxidants such as hydroxyl radicals, generated photochemically, and sulfate radicals, catalytically generated from persulfate, transformation is much faster .Molecular Structure Analysis

The molecular structure of 1,1,2-Trichloropropane consists of three carbon atoms, five hydrogen atoms, and three chlorine atoms . The average mass is 147.431 Da and the monoisotopic mass is 145.945679 Da .Chemical Reactions Analysis

The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .Physical And Chemical Properties Analysis

1,1,2-Trichloropropane is a colorless, heavy liquid with a sweet but strong odor . It evaporates very quickly and small amounts dissolve in water . The molecular weight is 145.41 g/mol .科学的研究の応用

Environmental Impact and Toxicology

- 1,2,3-Trichloropropane (TCP) is structurally similar to other halogenated alkanes with known carcinogenic potential, such as 1,2-dibromoethane and 1,2-dibromo-3-chloropropane. Studies indicate that TCP administration results in an increased incidence of tumors in both rats and mice (Weber & Sipes, 1991).

- TCP is used in various industries, including pesticide and polysulfide rubber manufacturing. It's been shown that acute TCP poisoning is a medical emergency and can cause toxic hepatic injury (Liu et al., 2012).

- Extensive studies have been conducted on the toxic and carcinogenic effects of TCP due to its potential human exposure and structural similarity to other carcinogenic compounds. These studies include examining the effects of TCP in corn oil on rats and mice over prolonged periods (National Toxicology Program, 1993).

Biodegradation and Environmental Remediation

- Research on the biotransformation of chlorinated propanes, including TCP, using Methylosinus trichosporium OB3b, shows that these compounds can undergo cometabolic oxidation by methanotrophs. However, the transformation kinetics are less efficient compared to other chlorinated solvents (Bosma & Janssen, 1998).

- A study focusing on the degradation of TCP through various methods found that while treatments like base-catalyzed hydrolysis and reductive dechlorination can be effective, they are generally slow or inefficient for remediation purposes (Sarathy et al., 2010).

- Advances in understanding the degradation mechanisms of TCP, including aerobic co-biodegradation and anaerobic biodegradation, are crucial for the remediation of TCP-contaminated sites. This research is particularly relevant due to TCP's biological toxicity and environmental persistence (Zhang et al., 2021).

Chemical and Physical Properties

- Studies on the polymorphism of TCP using nuclear quadrupole resonance and differential thermal analysis revealed different crystalline and amorphous states of TCP, providing insights into its molecular structure and behavior under various conditions (Veglio et al., 2004).

Clinical and Health Implications

- Research has also explored the implications of TCP exposure on human health, including its potential neurotoxic and hepatotoxic effects, as well as challenges in treating acute poisoning cases (Han, 2010).

作用機序

Target of Action

1,1,2-Trichloropropane (TCP) is a synthetic chemical that primarily targets the environment, specifically groundwater . It is a widespread contaminant that leaches into groundwater, where it persists .

Mode of Action

TCP can adopt two major orientations in the DhaA enzyme, in one of which the halide-stabilizing residue Asn41 forms a hydrogen bond with the terminal halogen atom of the TCP molecule, while in the other it bonds with the central halogen atom .

Biochemical Pathways

The characteristic pathway for degradation of halogenated aliphatic compounds like TCP in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .

Pharmacokinetics

Information on the pharmacokinetics of 1,1,2-Trichloropropane is limited. It is known that tcp is a colorless liquid with a sweet odor, and it is highly flammable . It is slightly soluble in water and soluble in chloroform, ethanol, and diethyl ether .

Result of Action

Studies of lab animals orally exposed to 1,2,3-trichloropropane showed tumors in a number of tissues including the stomach, mouth, kidneys, and pancreas . The Department of Health and Human Services (HHS) concluded that 1,2,3-trichloropropane is reasonably anticipated to be a human carcinogen (causing cancer) .

Action Environment

1,2,3-Trichloropropane in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly. The current method for treating TCP contaminated water supplies is adsorption on carbon-based filters, but a treatment process that degrades TCP would be more desirable .

Safety and Hazards

特性

IUPAC Name |

1,1,2-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSQYISVQKPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024362 | |

| Record name | 1,1,2-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Trichloropropane | |

CAS RN |

598-77-6 | |

| Record name | 1,1,2-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U085TG80D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known toxicological effects of 1,1,2-Trichloropropane?

A: The provided research article investigates the toxicity of both 1,2,3-Trichloropropane and 1,1,2-Trichloropropane when administered via drinking water to rats for 90 days. [] While the abstract doesn't detail the specific findings, it highlights the study's focus on understanding the potential health risks associated with these compounds. Further investigation into the full text of the article would be necessary to elaborate on the specific toxicological effects observed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)